molecular formula C8H14O2Si B095441 Ethyl 3-(trimethylsilyl)propiolate CAS No. 16205-84-8

Ethyl 3-(trimethylsilyl)propiolate

Cat. No. B095441
CAS RN: 16205-84-8
M. Wt: 170.28 g/mol
InChI Key: QRBKPHYAIRLCLK-UHFFFAOYSA-N
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Description

Ethyl 3-(trimethylsilyl)propiolate is a chemical compound that has been the subject of various studies due to its interesting reactivity and potential applications in organic synthesis. The compound is characterized by the presence of a trimethylsilyl group attached to a propiolate ester, which can undergo various chemical transformations 10.

Synthesis Analysis

The synthesis of compounds related to ethyl 3-(trimethylsilyl)propiolate often involves the use of trimethylsilyl groups. For instance, the reaction of trimethylvinylsilane with sulfur in the presence of iron carbonyl complexes leads to silyl-protected compounds . Similarly, the reactivity of 3,3-bis(trimethylsilyl)propene with iminium ions has been explored to yield β-aminovinylsilanes . These synthetic approaches highlight the versatility of trimethylsilyl groups in facilitating the formation of various organic structures.

Molecular Structure Analysis

The molecular structure of ethyl 3-(trimethylsilyl)propiolate derivatives can be complex, as evidenced by X-ray diffraction studies. For example, the crystal structure of ethyl 5-(trimethylsilyl)-1H-pyrazole-3-carboxylate was determined through X-ray analysis, and the results were corroborated with density functional theory (DFT) calculations10. Such studies are crucial for understanding the three-dimensional arrangement of atoms within these molecules and their potential reactivity.

Chemical Reactions Analysis

Ethyl 3-(trimethylsilyl)propiolate and its derivatives participate in a variety of chemical reactions. Regioselective hydrosilylations of propiolate esters with tris(trimethylsilyl)silane have been studied, showing the influence of Lewis acids on the regioselectivity of the reaction . Additionally, the preparation of 1-alkynyl 2-(trimethylsilyl)ethyl sulfides as thiolate anion precursors demonstrates the utility of trimethylsilyl groups in the formation of self-assembled monolayers on gold . These reactions are indicative of the compound's role in synthetic organic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 3-(trimethylsilyl)propiolate derivatives are influenced by the trimethylsilyl group. The stability and reactivity of these compounds can be studied through various spectroscopic methods, such as IR, NMR, and mass spectrometry10. The thermal decomposition of related compounds, such as 1-trimethylsilyl-μ3-S,S'-ethylenedithiolatohexacarbonyldiiron, has been investigated to understand the behavior of trimethylsilyl groups under thermal stress . These studies provide insights into the stability, reactivity, and potential applications of ethyl 3-(trimethylsilyl)propiolate derivatives.

Scientific Research Applications

  • Ethyl 3-(trimethylsilyl)propiolate is used in regioselective hydrosilylations, leading to the selective formation of beta-silicon-substituted Z-alkenes or alpha-silicon-substituted alkenes, depending on the reaction conditions and catalysts used. This is significant for synthesizing specific silicon-substituted organic compounds (Liu, Yamazaki, & Yamabe, 2005).

  • It also finds application in the synthesis of highly functionalized organometallics, contributing to the efficient production of polyfunctionalized alkynes and C-silylated ethylenic esters. This has implications for synthesizing complex organic molecules and pheromones (Yeh & Knochel, 1989).

  • Ethyl 3-(trimethylsilyl)propiolate is instrumental in synthesizing 2-diazo-2-(trimethylsilyl)ethanols, which are then applied in the synthesis of di- and trisubstituted pyrazoles. This showcases its role in creating nitrogen-containing heterocycles, which are important in pharmaceuticals and agrochemicals (Hari et al., 2007).

  • It is used in the preparation of 1-alkynyl 2-(trimethylsilyl)ethyl sulfides, which have applications in forming thiolate anions for self-assembled monolayers on gold. This has implications for surface chemistry and nanotechnology (Takeda et al., 1998).

  • In a mechanistic study, Ethyl 3-(trimethylsilyl)propiolate was used in nickel-catalyzed reductive coupling of ynoates and aldehydes, providing insights into catalytic reaction mechanisms. This is important for understanding and improving catalytic processes in organic synthesis (Rodrigo & Guan, 2017).

  • Its role in hydroboration-dealkylation of alkynes with diisopinocampheylborane leading to 1-alkenylboronates demonstrates its utility in boron chemistry, which is vital for creating organoboron compounds used in various organic reactions (Kamabuchi et al., 1993).

Safety And Hazards

Ethyl 3-(trimethylsilyl)propiolate is classified as a combustible liquid. It causes serious eye irritation and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . Protective gloves, eye protection, and face protection should be worn when handling this compound .

properties

IUPAC Name

ethyl 3-trimethylsilylprop-2-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2Si/c1-5-10-8(9)6-7-11(2,3)4/h5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRBKPHYAIRLCLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C#C[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10340929
Record name Ethyl 3-(trimethylsilyl)propiolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10340929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(trimethylsilyl)propiolate

CAS RN

16205-84-8
Record name Ethyl 3-(trimethylsilyl)propiolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10340929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 3-(trimethylsilyl)propynoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
39
Citations
GF Du, XL Zou, B Dai, L He - Journal of Saudi Chemical Society, 2016 - Elsevier
A N-heterocyclic carbene (NHC) catalyzed addition reaction of 3-trimethylsilyl propiolate with aldehydes has been developed. Under the catalysis of 2 mol% NHCs, benzaldehyde, …
Number of citations: 1 www.sciencedirect.com
SK Rodrigo, H Guan - The Journal of Organic Chemistry, 2017 - ACS Publications
In this work, (1,5-hexadiene)Ni(SIPr) (SIPr = 1,3-bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene) is used in place of Ni(COD) 2 /SIPr·HBF 4 /KO t Bu (COD = 1,5-cyclooctadiene) as a …
Number of citations: 5 pubs.acs.org
W Li, G Yin, L Huang, Y Xiao, Z Fu, X Xin, F Liu, Z Li… - Green …, 2016 - pubs.rsc.org
With water as the reaction medium, an efficient protocol has been developed for the synthesis of Z-β-sulfonyl-α,β-unsaturated carbonyl products via water-promoted sulfonylation of …
Number of citations: 96 pubs.rsc.org
YN Cheng, WB Jin, LM Wang, SJ Sun… - Letters in Organic …, 2016 - ingentaconnect.com
Background: Substituted-silyl thiophene carboxylates are important intermediates for the synthesis of substituted-silyl thiophene carboxamides which have been found to show high …
Number of citations: 1 www.ingentaconnect.com
C Wu, LH Lu, AZ Peng, GK Jia, C Peng, Z Cao… - Green …, 2018 - pubs.rsc.org
By using water as the hydrogen source, an eco-friendly and practical protocol for the synthesis of Z-vinyl thiocyanates through ultrasound-promoted Brønsted acid ionic liquid-catalyzed …
Number of citations: 225 pubs.rsc.org
B Cimetière, T Dubuffet, O Muller, JJ Descombes… - Bioorganic & medicinal …, 1998 - Elsevier
New polysubstituted tetrahydronaphthalene derivatives were prepared as thromboxane receptor (TP-receptor) antagonists. Within this series of compounds S 18886 has been identified …
Number of citations: 51 www.sciencedirect.com
JZ Chan, A Yesilcimen, M Cao, Y Zhang… - Journal of the …, 2020 - ACS Publications
An efficient catalytic method to convert an α-C–H bond of N-alkylamines into an α-C–alkynyl bond was developed. In the past, such transformations were carried out under oxidative …
Number of citations: 39 pubs.acs.org
B Cheng, H Li, S Duan, X Zhang, Y He, Y Li… - Organic & …, 2020 - pubs.rsc.org
A novel cyclization reaction of pyridinium 1,4-zwitterionic thiolates and propiolic acid derivatives mediated by triethylamine is described, which allows the facile synthesis of indolizines …
Number of citations: 22 pubs.rsc.org
C Wu, P Yang, Z Fu, Y Peng, X Wang… - The Journal of …, 2016 - ACS Publications
We report the atom-economic and environmentally friendly synthesis of Z-β-sulfonyl-a,β-unsaturated carbonyl compounds in water. The mechanism study reveals that the …
Number of citations: 51 pubs.acs.org
Y Zhang - 2020 - search.proquest.com
Cooperative catalysis has been developed for transformations where at least two reactants are activated in situ by acid or base sensitive catalysts to form the reactive species and …
Number of citations: 2 search.proquest.com

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